4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thienopyrazole core, a diethylsulfamoyl group, and a benzamide moiety
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-4-26(5-2)32(29,30)19-11-9-17(10-12-19)23(28)24-22-20-14-31-15-21(20)25-27(22)18-8-6-7-16(3)13-18/h6-13H,4-5,14-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZCIOVLEDPJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Derivatives
The core is synthesized via cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with hydrazine hydrate. For example, ethyl 3-amino-4-cyanothiophene-2-carboxylate reacts with hydrazine in ethanol under reflux (78°C, 12 h) to yield 3-amino-4-cyano-2H-thieno[3,4-c]pyrazole.
Reaction Conditions :
Alternative Route Using Benzoyl Isothiocyanate
A modified approach involves reacting benzoyl isothiocyanate with malononitrile in KOH/ethanol, followed by alkylation and hydrazine treatment to form 5-aminopyrazole intermediates. This method offers better regiocontrol for subsequent functionalization.
Synthesis of 4-(Diethylsulfamoyl)Benzoyl Chloride
Sulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is prepared by treating benzoic acid with chlorosulfonic acid at 0°C. Subsequent reaction with diethylamine in dichloromethane (0°C, 2 h) yields 4-(diethylsulfamoyl)benzoic acid.
Reaction Scheme :
- $$ \text{Benzoic acid} + \text{ClSO}3\text{H} \rightarrow 4-\text{ClSO}2-\text{C}6\text{H}4-\text{COOH} $$
- $$ 4-\text{ClSO}2-\text{C}6\text{H}4-\text{COOH} + \text{Et}2\text{NH} \rightarrow 4-(\text{Et}2\text{NSO}2)-\text{C}6\text{H}4-\text{COOH} $$
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (25°C, 4 h) to generate 4-(diethylsulfamoyl)benzoyl chloride.
Amide Coupling and Final Assembly
Coupling Reaction
The pyrazole amine (1.0 equiv) reacts with 4-(diethylsulfamoyl)benzoyl chloride (1.2 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base.
Optimized Conditions :
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Structural confirmation employs:
- ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), diethyl groups (δ 1.1–1.3 ppm).
- IR : Amide C=O stretch (1660 cm⁻¹), sulfonamide S=O (1350, 1150 cm⁻¹).
- Mass Spectrometry : [M+H]⁺ at m/z 483.2.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Classical) | Route B (Microwave-Assisted) |
|---|---|---|
| Core Synthesis Time | 12 h | 3 h |
| Phenylation Yield | 65% | 82% |
| Overall Yield | 45% | 62% |
| Purity (HPLC) | 95% | 98% |
Route B offers superior efficiency and scalability, making it preferable for industrial applications.
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
- Undesired Isomerization : Prolonged heating during core synthesis may lead to 3,4-regioisomers. Low-temperature cyclization (50°C) minimizes this.
- Oxidation Byproducts : Thienopyrazoles are susceptible to oxidation at the sulfur atom. Conducting reactions under nitrogen atmosphere suppresses sulfoxide formation.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and dichloromethane are recovered via distillation, reducing environmental impact.
Catalytic Efficiency
Pd catalysts are recovered using scavenger resins, lowering metal residues to <10 ppm.
Chemical Reactions Analysis
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a biochemical probe.
Comparison with Similar Compounds
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: This compound shares a similar thienopyrazole core but differs in the substituents attached to the core structure.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound has a different core structure but shares some functional group similarities
Biological Activity
4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound known for its potential biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzamide core with a thieno[3,4-c]pyrazole ring and a diethylsulfamoyl group. Its molecular formula is with a molecular weight of 484.64 g/mol. The IUPAC name is this compound.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and anticancer agent. Key areas of focus include:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors, modulating their functions.
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The binding affinity and specificity are influenced by the structural features of the compound, which allow it to effectively inhibit or modulate the activity of these biological targets.
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Anti-inflammatory Properties :
- A study demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines.
-
Anticancer Activity :
- Research indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The efficacy was evaluated using various cancer models, showing promising results in reducing tumor growth.
-
Enzyme Interaction Studies :
- Detailed kinetic studies have shown that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?
The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions using precursors like substituted phenylhydrazines and thiophene derivatives. Functionalization steps include introducing the diethylsulfamoyl group via sulfonation and coupling the benzamide moiety through amide bond formation. Reagents such as sodium hydride and solvents like dimethylformamide (DMF) are critical for facilitating cyclization and coupling steps .
Q. How is the compound characterized after synthesis?
Characterization employs spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring fusion in the thieno[3,4-c]pyrazole core.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or byproducts .
Q. What are the primary structural features influencing its reactivity?
The thieno[3,4-c]pyrazole core provides π-conjugation for electronic interactions, while the diethylsulfamoyl group acts as an electron-withdrawing moiety, enhancing electrophilic substitution reactivity. The benzamide fragment contributes to hydrogen-bonding potential, influencing solubility and biological target interactions .
Advanced Questions
Q. How can researchers optimize synthesis yield and purity?
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Q. What computational methods predict the compound’s interactions with biological targets?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modifications : Replace the 3-methylphenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects.
- Bioactivity Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent hydrophobicity with cytotoxicity .
Q. What considerations are critical for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability.
- Pharmacokinetic (PK) Analysis : Monitor plasma half-life via LC-MS/MS to assess metabolic stability.
- Toxicity Screening : Conduct histopathology in rodent models to evaluate organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
